2,5-Pyrazinediethanol, 3-ethyl-

Beschreibung

Overview of Pyrazine (B50134) Heterocycles in Chemical Research

Pyrazines are a class of nitrogen-containing heterocyclic aromatic organic compounds with the chemical formula C₄H₄N₂. rjpbcs.com The pyrazine ring, a six-membered ring containing four carbon atoms and two nitrogen atoms at positions 1 and 4, is a fundamental structure in various fields of chemical research. nih.govfoodb.ca Due to their unique electronic properties and ability to form hydrogen bonds, pyrazine derivatives exhibit a wide range of biological activities and are key components in medicinal chemistry. nih.govnih.gov

The significance of pyrazines is underscored by their presence in numerous clinically used drugs, where they contribute to anticancer, anti-inflammatory, antibacterial, and antiparasitic activities. nih.gov Beyond pharmaceuticals, pyrazines are integral to materials science, where they are used in the development of conductive polymers and metal-organic frameworks (MOFs). Furthermore, they are well-known as flavor and aroma compounds found in many baked and roasted foods, contributing to the sensory experience of a wide array of products. rjpbcs.com

Structural Context of 2,5-Pyrazinediethanol (B123291), 3-ethyl- within Pyrazine Derivatives

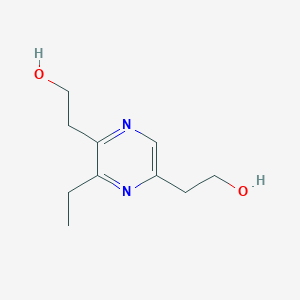

2,5-Pyrazinediethanol, 3-ethyl- is a derivative of the basic pyrazine structure, featuring specific substitutions on the pyrazine ring. Its chemical structure consists of a central pyrazine ring with an ethyl group at the 3-position and two ethanol (B145695) groups at the 2- and 5-positions. This substitution pattern gives the molecule its specific chemical properties and differentiates it from other pyrazine derivatives.

The presence of the hydroxyl groups in the ethanol substituents introduces polarity and the potential for hydrogen bonding, which can influence the molecule's solubility and interactions with other substances. The ethyl group, being an alkyl substituent, can affect the molecule's lipophilicity and steric properties.

Current Research Landscape Pertaining to 2,5-Pyrazinediethanol, 3-ethyl-

The current body of research focusing specifically on 2,5-Pyrazinediethanol, 3-ethyl- is limited. The compound is primarily identified in scientific literature as an impurity associated with the production of clavulanic acid, a β-lactamase inhibitor. echemi.com While it is commercially available as a research chemical and analytical standard, there is a notable lack of dedicated studies on its synthesis, standalone properties, or potential biological activities. lgcstandards.com

Research that does mention this compound is typically in the context of analyzing impurities in clavulanic acid preparations. echemi.com There is a clear opportunity for further investigation into the specific chemical and biological characteristics of 2,5-Pyrazinediethanol, 3-ethyl- to understand if it possesses any of the significant properties often associated with the broader class of pyrazine derivatives.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[6-ethyl-5-(2-hydroxyethyl)pyrazin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-2-9-10(4-6-14)11-7-8(12-9)3-5-13/h7,13-14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRYXKSZINFSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432528 | |

| Record name | 2,5-Pyrazinediethanol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86917-74-0 | |

| Record name | 2,5-Pyrazinediethanol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-2,5-pyrazinediethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGU6W99Y9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,5 Pyrazinediethanol, 3 Ethyl and Analogous Structures

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 2,5-Pyrazinediethanol (B123291), 3-ethyl- reveals several key precursor molecules that are instrumental in its synthesis. This analysis involves conceptually breaking down the target molecule into simpler, commercially available, or readily synthesizable starting materials. A possible retrosynthetic analysis could involve disconnecting the pyrazine (B50134) ring, leading to acyclic precursors. researchgate.net

While direct evidence for the use of 1-Azido-4-hydroxy-2-butanone in the synthesis of 2,5-Pyrazinediethanol, 3-ethyl- is not prevalent in the reviewed literature, its structural features suggest its potential as a synthetic intermediate. The azido (B1232118) group can be reduced to an amine, and the hydroxyketone functionality provides the necessary backbone for pyrazine ring formation. The general reactivity of azides and ketones is well-established in heterocyclic synthesis.

The literature points towards the use of α-haloketones and aminoketones as crucial building blocks for pyrazine synthesis.

1-Bromo-4-hydroxy-2-butanone: This α-bromoketone is a valuable precursor. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution by an amine, a key step in the formation of the dihydropyrazine (B8608421) intermediate that can then be oxidized to the pyrazine.

1-Amino-4-hydroxy-2-butanone HCl: This aminoketone hydrochloride is a direct precursor for the self-condensation reaction that forms the pyrazine ring. nih.gov The amino group of one molecule reacts with the ketone of another, and vice-versa, to form the dihydropyrazine ring, which subsequently aromatizes.

Substituted pyrazines can themselves serve as intermediates for more complex derivatives.

2,5-Pyrazinediethanol: This symmetrically substituted pyrazine can be a starting point for the introduction of an ethyl group at the 3-position. biosynth.comnih.govcymitquimica.com This could potentially be achieved through electrophilic substitution reactions, although direct alkylation of the pyrazine ring can be challenging and may require specific activating groups or reaction conditions.

Established Chemical Synthesis Routes to 2,5-Pyrazinediethanol, 3-ethyl-

The synthesis of 2,5-Pyrazinediethanol, 3-ethyl- typically involves multi-step strategies that allow for the controlled introduction of the various functional groups.

A plausible multi-step synthesis could involve the following general steps:

Formation of a substituted α-aminoketone: This could be achieved by reacting a suitable starting material with an aminating agent or by converting a functional group like a bromide to an amine.

Condensation to form the pyrazine ring: Two molecules of the α-aminoketone can condense to form the dihydropyrazine ring, which is then oxidized to the aromatic pyrazine. Alternatively, condensation of an α-dicarbonyl compound with a diamine can also yield a pyrazine.

Functional group manipulation: Subsequent reactions can be carried out to introduce or modify the substituents on the pyrazine ring, such as the ethyl and hydroxyethyl (B10761427) groups.

A chemoenzymatic approach has also been described for the synthesis of related alkylpyrazines, such as 3-ethyl-2,5-dimethylpyrazine (B149181). nih.gov This method utilizes enzymes to produce key precursors like aminoacetone, which then undergoes chemical condensation. nih.gov

The efficiency of pyrazine synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include:

Temperature: The condensation and oxidation steps often require heating to proceed at a reasonable rate. chemicalbook.comresearchgate.net

Catalyst: Both acid and base catalysts can be employed to facilitate the condensation reaction. researchgate.net

Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.

Reactant Ratios: Adjusting the stoichiometry of the reactants is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. researchgate.net

For instance, in the synthesis of 3-ethyl-2,5-dimethylpyrazine from 2,5-dimethylpyrazine (B89654) and propionaldehyde, the reaction is carried out in water at 50-60°C with ferrous sulfate (B86663) and hydrogen peroxide, achieving a yield of 90.88%. chemicalbook.com The optimization of such parameters is a critical aspect of developing a practical and scalable synthesis. researchgate.netresearchgate.net

Data Tables

Table 1: Properties of 2,5-Pyrazinediethanol

| Property | Value | Source |

| CAS Number | 4744-51-8 | biosynth.comnih.gov |

| Molecular Formula | C₈H₁₂N₂O₂ | biosynth.comnih.gov |

| Molecular Weight | 168.19 g/mol | biosynth.comnih.gov |

| Appearance | Off-White Solid | cymitquimica.com |

| IUPAC Name | 2-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol | nih.gov |

Table 2: Properties of 2,5-Pyrazinediethanol, 3-ethyl-

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₂ | nih.gov |

| Molecular Weight | 196.25 g/mol | nih.gov |

| SMILES | CCc1c(CCO)ncc(CCO)n1 | nih.gov |

| InChIKey | GFRYXKSZINFSSE-UHFFFAOYSA-N | nih.gov |

Exploration of Chemoenzymatic and Enzymatic Synthesis Approaches

The use of biological systems, either through whole-cell fermentation or isolated enzymes, offers a green and often highly selective alternative to traditional chemical synthesis. These methods can provide access to complex pyrazine structures under mild reaction conditions.

Enzymatic Conversion Strategies for Pyrazine Compounds

Enzymatic pathways are crucial in the natural formation of many alkylpyrazines. A notable example is the synthesis of 3-ethyl-2,5-dimethylpyrazine, a compound analogous in its alkyl substitution pattern to 2,5-Pyrazinediethanol, 3-ethyl-. Research has demonstrated that 3-ethyl-2,5-dimethylpyrazine can be produced from L-threonine through the action of a bacterial operon. nih.govnih.govdntb.gov.ua The key enzyme in this process is L-threonine 3-dehydrogenase (TDH) . nih.govasm.orgnih.gov

TDH catalyzes the oxidation of L-threonine to produce 2-amino-3-ketobutyrate. nih.govasm.orgnih.gov This intermediate is unstable and can spontaneously decarboxylate to form aminoacetone. asm.orgnih.gov Two molecules of aminoacetone can then condense to form 2,5-dimethyl-3,6-dihydropyrazine (DHP). nih.govresearchgate.net This dihydropyrazine can then react with acetaldehyde (B116499), also derivable from L-threonine, to yield 3-ethyl-2,5-dimethylpyrazine. nih.govnih.gov The yield of this chemoenzymatic synthesis was reported to be up to 20.2%. nih.gov This pathway highlights a plausible enzymatic strategy for generating the core structure and ethyl substitution pattern found in more complex pyrazines.

Studies on Bacillus subtilis have further elucidated the role of TDH in producing 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540) from L-threonine and D-glucose. asm.orgnih.gov The biosynthesis of 2-ethyl-3,5-dimethylpyrazine (B18607) and its isomer 2-ethyl-3,6-dimethylpyrazine in Bacillus subtilis is also understood to proceed via intermediates derived from L-threonine and D-glucose, namely aminoacetone and 2,3-pentanedione. researchgate.net

| Enzyme/Intermediate | Role in Pyrazine Synthesis | Precursor(s) | Resulting Pyrazine(s) |

| L-threonine 3-dehydrogenase (TDH) | Catalyzes the initial step in the conversion of L-threonine to pyrazine precursors. nih.govasm.orgnih.gov | L-threonine | 3-ethyl-2,5-dimethylpyrazine, 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine |

| 2-amino-3-ketobutyrate | An unstable intermediate that decarboxylates to form aminoacetone. nih.govasm.orgnih.gov | L-threonine (via TDH) | Leads to the formation of various alkylpyrazines. |

| Aminoacetone | A key building block for the pyrazine ring. nih.govasm.orgnih.govresearchgate.netresearchgate.net | 2-amino-3-ketobutyrate | 2,5-dimethylpyrazine, 3-ethyl-2,5-dimethylpyrazine |

| 2,3-pentanedione | An intermediate involved in the formation of ethyl-substituted pyrazines. researchgate.net | L-threonine and D-glucose | 2-ethyl-3,5-dimethylpyrazine, 2-ethyl-3,6-dimethylpyrazine |

Potential for Biocatalysis in Stereoselective Synthesis

Biocatalysis is increasingly recognized for its ability to perform highly stereoselective transformations, a critical aspect in the synthesis of chiral molecules for the pharmaceutical and other industries. researchgate.netnih.gov The inherent chirality of enzymes makes them powerful tools for creating specific stereoisomers. researchgate.net While direct enzymatic synthesis of 2,5-Pyrazinediethanol, 3-ethyl- has not been extensively detailed, the principles of biocatalysis suggest significant potential.

For instance, the synthesis of all possible stereoisomers of ethyl 2,3-dimethylglycerate has been achieved through chemoenzymatic methods, demonstrating the power of enzymes in controlling stereochemistry. mdpi.com This approach could be adapted for the synthesis of chiral pyrazine derivatives. Enzymes such as lipases are widely used for kinetic resolutions and stereoselective reactions. nih.gov The application of biocatalysis is a growing field, with continuous development of new enzymes and whole-cell systems for the synthesis of complex molecules, including antibiotics. nih.gov The sustainable nature of biocatalysis, with its mild reaction conditions and reduced environmental impact, makes it an attractive strategy for future pyrazine synthesis. nih.gov

Emerging Synthetic Strategies for Pyrazine Ring Functionalization

Beyond biological methods, a variety of modern chemical strategies are being developed to synthesize and functionalize the pyrazine ring, offering diverse routes to complex pyrazine-containing molecules.

Cyclization and Condensation Reactions for Pyrazole (B372694) Derivatives

While distinct from pyrazines, the synthesis of pyrazole derivatives through cyclization and condensation reactions offers insights into heterocyclic ring formation that can be conceptually applied to pyrazine synthesis. nih.govresearchgate.netchim.itbohrium.com These methods often involve the reaction of a 1,3-dielectrophile with a hydrazine (B178648) derivative. chim.it For example, 3-trifluoromethylpyrazoles have been synthesized via the cyclization of acetylenic ketones with phenylhydrazine. nih.gov The regioselectivity of such reactions can be influenced by the nature of the substituents on the hydrazine. nih.gov

Multicomponent reactions (MCRs) are particularly efficient for building molecular complexity in a single step. beilstein-journals.orgnih.govnih.gov For instance, pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction of aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile. nih.govtandfonline.com These strategies, while focused on pyrazoles, demonstrate the power of condensation and cyclization reactions in constructing five-membered nitrogen-containing heterocycles, principles that are transferable to the six-membered pyrazine ring.

Catalytic Methods and Multicomponent Reactions

Transition metal-catalyzed reactions are powerful tools for the functionalization of the pyrazine ring. rsc.orgresearchgate.net Classic palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions have been successfully applied to pyrazines. rsc.orgresearchgate.net For example, Suzuki coupling of 2,5-dibromo-3,6-dimethylpyrazine (B3046257) with various boronic acids has been used to introduce aryl substituents. rsc.orgresearchgate.net Direct C-H activation is another emerging strategy for pyrazine functionalization, allowing for the direct arylation of the pyrazine ring. rsc.orgnih.gov

Manganese-catalyzed dehydrogenative coupling of 2-amino alcohols provides a sustainable route to symmetrically substituted pyrazines. nih.govacs.org This method is atom-economical, producing only water and hydrogen gas as byproducts. nih.govacs.org Multicomponent reactions are also a cornerstone of modern pyrazole synthesis, offering high efficiency and atom economy. beilstein-journals.orgacs.org These reactions can be used to generate a wide variety of substituted pyrazoles from simple starting materials. beilstein-journals.org

| Reaction Type | Catalyst/Reagents | Application |

| Suzuki Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids | C-C bond formation on the pyrazine ring. rsc.orgresearchgate.net |

| Dehydrogenative Coupling | Manganese pincer complexes | Synthesis of symmetrical 2,5-substituted pyrazines from 2-amino alcohols. nih.govacs.org |

| Multicomponent Reactions | Various catalysts (e.g., piperidine, montmorillonite (B579905) K10) | One-pot synthesis of highly substituted pyrazole and pyranopyrazole derivatives. nih.govtandfonline.comacs.org |

| C-H Activation/Arylation | Palladium or Iron catalysts | Direct introduction of aryl groups onto the pyrazine ring. rsc.orgnih.gov |

Tandem Reactions and Hetero-Diels-Alder Cycloaddition Approaches

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. nih.govrsc.orgyoutube.com This [4+2] cycloaddition reaction can involve a 1-azadiene and a dienophile to construct a pyridine (B92270) ring, a close relative of pyrazine. rsc.org The intramolecular version of this reaction can be particularly efficient for constructing fused ring systems. mdpi.com While direct application to the synthesis of 2,5-Pyrazinediethanol, 3-ethyl- is not explicitly documented, the principles of using diene and dienophile components to construct the core heterocyclic structure are highly relevant.

For example, the total synthesis of the alkaloid (+/-)-alantrypinone was achieved using a hetero-Diels-Alder reaction of a pyrazine diene with an alkylideneoxindole. nih.gov This demonstrates the utility of this reaction in creating complex molecules containing a pyrazine moiety. Tandem reactions, where multiple bond-forming events occur in a single pot, also offer an efficient route to complex heterocycles. For instance, a tandem oxidation process has been used for the synthesis of quinoxalines, which contain a pyrazine ring fused to a benzene (B151609) ring.

Minisci Reaction Applied to Alkylpyrazine Synthesis

The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heteroaromatic compounds, including pyrazines. nih.govnist.gov This radical substitution reaction allows for the direct introduction of alkyl groups onto the pyrazine core, a transformation that is challenging to achieve through traditional electrophilic substitution methods. nih.gov The reaction typically involves the generation of a nucleophilic alkyl radical, which then adds to the protonated heterocycle. tandfonline.com

The mechanism of the Minisci reaction generally proceeds via the generation of an alkyl radical from a suitable precursor, such as a carboxylic acid, through an oxidative decarboxylation process often mediated by silver salts and a strong oxidizing agent like ammonium (B1175870) persulfate. tandfonline.com This carbon-centered radical then attacks the electron-deficient pyrazine ring. The regioselectivity of the addition is a critical aspect of this reaction. For pyridines, the reaction shows a strong preference for the positions alpha and gamma to the nitrogen atom. nih.gov In the case of substituted pyrazines, the position of the incoming alkyl group is influenced by the electronic and steric effects of the existing substituents. For instance, in 2-acylpyrazines, the incoming radical predominantly adds to the position para to the acyl group. nih.gov

A practical example of the Minisci reaction for the synthesis of an alkylpyrazine is the preparation of 3-ethyl-2,5-dimethylpyrazine from 2,5-dimethylpyrazine and propionaldehyde. chemicalbook.com This reaction utilizes ferrous sulfate heptahydrate, sulfuric acid, and dihydrogen peroxide to generate the ethyl radical. chemicalbook.com The reaction is carried out in water at a controlled temperature of 50-60°C over approximately 6 hours, affording the desired product in a high yield. chemicalbook.com

Table 1: Synthesis of 3-Ethyl-2,5-dimethylpyrazine via Minisci-Type Reaction

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,5-Dimethylpyrazine, Propionaldehyde | FeSO₄·7H₂O, H₂SO₄, H₂O₂ | Water | 50-60 | 6 | 90.88 | chemicalbook.com |

The application of the Minisci reaction to the synthesis of 2,5-Pyrazinediethanol, 3-ethyl- would likely involve the introduction of the ethyl group onto a pre-existing 2,5-pyrazinediethanol scaffold or the alkylation of a 3-ethyl-2,5-disubstituted pyrazine precursor. The regioselectivity of the ethyl radical addition would be a key challenge to control, influenced by the directing effects of the diethanol and other substituents on the pyrazine ring.

Future Directions in Synthetic Route Design for 2,5-Pyrazinediethanol, 3-ethyl-

The future of synthesizing complex pyrazine derivatives like 2,5-Pyrazinediethanol, 3-ethyl- lies in the development of more efficient, selective, and sustainable methodologies. Several key areas of research are poised to impact the design of future synthetic routes.

Green Chemistry Approaches: There is a growing emphasis on developing "greener" synthetic methods that minimize the use of hazardous reagents and solvents. marketresearchintellect.com For pyrazine synthesis, this includes one-pot reactions and the use of environmentally benign catalysts. marketresearchintellect.com The development of green Minisci-type reactions that eliminate the need for toxic catalysts and halogenated solvents presents a promising avenue for the synthesis of alkylpyrazines. researchgate.net

Novel Catalytic Methods: Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocycles. rsc.org While traditionally challenging for electron-deficient pyrazines, significant progress has been made in developing robust catalytic systems for reactions like Suzuki and Stille couplings on pyrazine substrates. rsc.org Future research will likely focus on expanding the scope of these reactions to allow for the direct and selective introduction of various functional groups, including ethanol (B145695) substituents, onto the pyrazine core. Furthermore, the development of novel catalytic systems, potentially involving metal-organic frameworks or photocatalysis, could offer new pathways for pyrazine functionalization under milder conditions. researchgate.net

Computational Studies: Computational chemistry is increasingly being used to predict reaction outcomes, understand reaction mechanisms, and design novel synthetic routes. nih.govresearchgate.net For the synthesis of polysubstituted pyrazines, computational studies can help in predicting the regioselectivity of reactions like the Minisci reaction, thereby guiding the choice of substrates and reaction conditions to achieve the desired isomer. nih.govresearchgate.net As computational models become more sophisticated, they will play an even more crucial role in the rational design of efficient syntheses for complex molecules like 2,5-Pyrazinediethanol, 3-ethyl-.

Chemoenzymatic Synthesis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. A chemoenzymatic approach for the synthesis of 3-ethyl-2,5-dimethylpyrazine has been demonstrated, utilizing L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase (B8822740). nih.gov This method highlights the potential for combining biological and chemical steps to construct complex pyrazine structures. Future work in this area could lead to the development of enzymatic pathways for the synthesis of a wider range of functionalized pyrazines, including those with ethanol side chains.

Biosynthetic Pathways and Biological Formation of 2,5 Pyrazinediethanol, 3 Ethyl

Biogenic Occurrence as a Degradation Product in Microbial Systems

While a wide range of microorganisms, including species of Bacillus, Pseudomonas, and Streptomyces, are known to synthesize pyrazines, the specific pathways can vary significantly. researchgate.net

Streptomyces clavuligerus is a notable filamentous bacterium recognized for its production of a variety of secondary metabolites, including the β-lactamase inhibitor clavulanic acid. nih.govmdpi.com While the genus Streptomyces has been identified as capable of producing pyrazines, specific documentation detailing the formation of 3-ethyl-2,5-dimethylpyrazine (B149181) within S. clavuligerus cultures is not extensively available in the current body of research. researchgate.net The organism is, however, well-studied for its metabolic capabilities, particularly concerning carbon source utilization.

Glycerol (B35011) serves as an effective carbon source for S. clavuligerus, stimulating growth and the production of valuable metabolites like clavulanic acid. nih.govnih.gov The metabolism of glycerol in this bacterium is regulated by the GylR protein, which controls the expression of the glp operon responsible for glycerol utilization. nih.gov Key intermediates in this pathway include glycerol-3-phosphate and dihydroxyacetone phosphate. nih.gov Although pyrazine (B50134) biosynthesis is linked to primary metabolic pathways that supply precursors, a direct, quantified impact of 3-ethyl-2,5-dimethylpyrazine formation on glycerol consumption and oxygen uptake rates in S. clavuligerus has not been specifically elucidated. General metabolic activity, however, would inherently be linked to the availability of such carbon sources.

Microbial and Enzymatic Mechanisms of Pyrazine Biogenesis

The biosynthesis of alkylpyrazines is a sophisticated chemoenzymatic process, often involving precursors derived from amino acid and sugar metabolism.

Pyrazines are commonly formed during the thermal processing of food through the Maillard reaction. nih.gov This non-enzymatic browning reaction occurs between the amino group of an amino acid and the carbonyl group of a reducing sugar. The process involves the formation of an α-dicarbonyl compound, which then reacts with free amino acids in a process known as Strecker degradation to produce aldehydes and α-aminoketones. These intermediates can then condense to form the pyrazine ring. nih.gov While the Maillard reaction is primarily a chemical process, analogous biosynthetic pathways exist in microorganisms under physiological conditions, utilizing enzymatically produced precursors. nih.govresearchgate.net

Bacillus subtilis is a well-studied organism for the production of various alkylpyrazines. Research has identified key intermediates in the formation of 2-ethyl-3,5-dimethylpyrazine (B18607) (one of the isomers of EDMP). researchgate.net

Aminoacetone : This crucial precursor is derived from the metabolism of L-threonine. researchgate.net

2,3-Pentanedione : This α-dicarbonyl compound is formed from the metabolism of both L-threonine and D-glucose. researchgate.net

Isotope-labeling experiments have confirmed that these two intermediates condense to form the final 2-ethyl-3,5-dimethylpyrazine and its isomer, 2-ethyl-3,6-dimethylpyrazine. This discovery highlights a specific biosynthetic pathway for ethylated pyrazines in B. subtilis. researchgate.net

| Precursor | Metabolic Source | Resulting Intermediate |

|---|---|---|

| L-Threonine | Amino Acid Metabolism | Aminoacetone |

| L-Threonine and D-Glucose | Amino Acid and Carbohydrate Metabolism | 2,3-Pentanedione |

The enzymatic conversion of L-threonine is a critical starting point for the biosynthesis of several alkylpyrazines. nih.gov Two key enzymes have been identified that facilitate the production of the necessary precursors for 3-ethyl-2,5-dimethylpyrazine.

L-threonine 3-dehydrogenase (TDH) : This enzyme catalyzes the conversion of L-threonine into 2-amino-3-ketobutyrate. This intermediate is unstable and can be decarboxylated to form aminoacetone. nih.gov

2-amino-3-ketobutyrate CoA ligase (KBL) : This enzyme typically directs 2-amino-3-ketobutyrate towards glycine (B1666218) metabolism. However, it also possesses threonine aldolase (B8822740) activity, particularly at low concentrations of coenzyme A, which can decompose L-threonine into acetaldehyde (B116499) and glycine. nih.gov

The chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine is proposed to occur through the condensation of two molecules of aminoacetone (from TDH activity) and one molecule of acetaldehyde (from KBL's aldolase activity). nih.gov This pathway demonstrates how the interplay of different enzymes can lead to the formation of specific pyrazine structures. When these enzymes supply the precursors from L-threonine, the yield of 3-ethyl-2,5-dimethylpyrazine can be significantly increased, with reported yields up to 20.2%. nih.gov

| Enzyme | Substrate | Product/Intermediate | Role in Pyrazine Synthesis |

|---|---|---|---|

| L-threonine 3-dehydrogenase (TDH) | L-Threonine | 2-Amino-3-ketobutyrate → Aminoacetone | Provides the two aminoacetone molecules for the pyrazine backbone. |

| 2-amino-3-ketobutyrate CoA ligase (KBL) | L-Threonine | Acetaldehyde | Supplies the acetaldehyde required for the ethyl group substitution. |

Environmental Factors Influencing Biological Production and Accumulation

The biological production of pyrazines by microorganisms is highly sensitive to environmental conditions. Factors such as temperature and the availability of specific substrates in the growth medium can significantly impact the yield and profile of the pyrazines produced.

Temperature and Substrate Concentration Effects on Biosynthesis

Temperature: The cultivation temperature is a critical parameter in microbial fermentations for pyrazine production. Different microorganisms have optimal temperature ranges for growth and metabolic activity. For instance, studies on Bacillus subtilis have shown that pyrazine production can be optimized at specific temperatures, with one study noting 40°C as optimal for the production of 2,5-dimethylpyrazine (B89654) and tetramethylpyrazine. researchgate.net Another study on Bacillus amyloliquefaciens found 37°C to be the optimal temperature for producing 2,3,5-trimethylpyrazine (B81540). mdpi.com It is plausible that the biosynthesis of 2,5-Pyrazinediethanol (B123291), 3-ethyl- would also be temperature-dependent, with an optimal temperature that balances microbial growth and the activity of the biosynthetic enzymes involved.

Substrate Concentration: The concentration of precursors in the fermentation medium is a key determinant of pyrazine yield. The general biosynthesis of pyrazines in microorganisms often involves the condensation of amino acids and a carbon source. For example, L-threonine and acetoin (B143602) are known precursors for the biosynthesis of certain alkylpyrazines by Bacillus species. nih.gov The addition of these precursors to the culture medium has been shown to stimulate pyrazine production. researchgate.netnih.gov

Given the structure of 2,5-Pyrazinediethanol, 3-ethyl-, it is hypothesized that its biosynthesis would require specific amino acid and sugar precursors. The ethyl group might be derived from an amino acid such as L-threonine or L-isoleucine, while the pyrazine ring and the diethanol side chains would likely originate from other metabolic intermediates derived from the primary carbon source. The concentration of these potential precursors would, therefore, be a critical factor in the accumulation of the final compound.

The following table summarizes the effects of temperature and substrate on the production of other pyrazines, which may serve as a reference for the potential conditions influencing the formation of 2,5-Pyrazinediethanol, 3-ethyl-.

| Factor | Organism | Pyrazine Studied | Optimal Condition | Reference |

| Temperature | Bacillus subtilis | 2,5-Dimethylpyrazine, Tetramethylpyrazine | 40°C | researchgate.net |

| Temperature | Bacillus amyloliquefaciens | 2,3,5-Trimethylpyrazine | 37°C | mdpi.com |

| Substrate | Bacillus subtilis | 2,5-Dimethylpyrazine | Addition of L-threonine | researchgate.net |

| Substrate | Bacillus subtilis | Tetramethylpyrazine | Addition of acetoin | nih.gov |

Metabolic Engineering Approaches for Modulating 2,5-Pyrazinediethanol, 3-ethyl- Production

Metabolic engineering offers a powerful set of tools to enhance the production of desired compounds in microorganisms. While there are no specific reports on the metabolic engineering of microorganisms for the production of 2,5-Pyrazinediethanol, 3-ethyl-, general strategies employed for other pyrazines could be adapted.

The primary goals of metabolic engineering for pyrazine production are to increase the availability of precursors, overexpress key biosynthetic enzymes, and eliminate competing metabolic pathways. For instance, in the production of tetramethylpyrazine by Bacillus subtilis, metabolic engineering strategies have focused on overexpressing genes involved in the synthesis of acetoin, a key precursor. nih.gov

To engineer a microorganism for the production of 2,5-Pyrazinediethanol, 3-ethyl-, the following steps would be hypothetically necessary:

Identification of the Biosynthetic Pathway: The first and most critical step is to elucidate the specific enzymes and genes responsible for its synthesis. This would likely involve genomic and transcriptomic analysis of a potential producing organism.

Overexpression of Key Enzymes: Once the biosynthetic genes are identified, they could be overexpressed in a suitable host organism, such as Escherichia coli or Bacillus subtilis, to increase the metabolic flux towards the target compound.

Enhancing Precursor Supply: Metabolic pathways providing the necessary precursors (e.g., specific amino acids and intermediates for the diethanol side chains) could be engineered to increase their intracellular concentrations.

Minimizing Byproduct Formation: Genes responsible for the synthesis of competing byproducts could be deleted or downregulated to channel more resources towards the production of 2,5-Pyrazinediethanol, 3-ethyl-.

The progress in metabolic engineering for other valuable chemicals suggests that, once the biosynthetic pathway is known, significant improvements in the production of 2,5-Pyrazinediethanol, 3-ethyl- could be achieved.

Chemical Reactivity and Mechanistic Studies of 2,5 Pyrazinediethanol, 3 Ethyl

Reactivity of the Pyrazine (B50134) Core under Diverse Chemical Conditions

The pyrazine ring is an electron-deficient aromatic system, which dictates its reactivity. nih.gov Generally, pyrazines are resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. google.com Conversely, the ring is more susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. nih.gov The presence of an ethyl group and two hydroxyethyl (B10761427) groups on the pyrazine core of 2,5-Pyrazinediethanol (B123291), 3-ethyl- influences the electron density and steric accessibility of the ring, thereby modulating its reactivity.

Oxidation of the pyrazine ring itself is possible under strong oxidizing conditions, potentially leading to the formation of N-oxides. nih.govlibretexts.org The formation of pyrazine N-oxides can activate the ring for further functionalization. nih.govlibretexts.org Reduction of the pyrazine ring can also occur, typically under catalytic hydrogenation, to yield piperazine (B1678402) derivatives.

The reactivity of the pyrazine core in 2,5-Pyrazinediethanol, 3-ethyl- can also be influenced by the formation of radical intermediates. Studies on similar pyrazine derivatives have shown that the stability of these radicals is affected by the substitution pattern, with alkyl groups potentially having a destabilizing inductive effect. youtube.com

Transformations Involving the Ethanol (B145695) Side Chains

The two ethanol side chains of 2,5-Pyrazinediethanol, 3-ethyl- offer reactive sites for a variety of chemical transformations, primarily centered around the hydroxyl groups.

Hydroxyl Group Functionalization Reactions

The primary hydroxyl groups on the ethanol side chains can undergo typical alcohol reactions. These include:

Esterification: The hydroxyl groups can be readily esterified by reaction with acyl chlorides or carboxylic anhydrides in the presence of a suitable base or catalyst. google.com For instance, reaction with heptanoyl chloride would be expected to yield the corresponding di-ester. google.com The general mechanism for acid-catalyzed ester hydrolysis, which is the reverse of esterification, involves protonation of the carbonyl group, nucleophilic attack by water, proton transfers, and elimination of the alcohol. nih.gov

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the hydroxyl group is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. researchgate.net

Oxidation: The primary alcohol groups can be oxidized to aldehydes and subsequently to carboxylic acids using appropriate oxidizing agents. libretexts.orgmdpi.com For example, oxidation of a similar compound, 2-(pyrazol-5-yl)ethanol, with KMnO4 resulted in the formation of pyrazole-5-carboxylic acid. mdpi.com This suggests that the ethanol side chains of 2,5-Pyrazinediethanol, 3-ethyl- could be oxidized to form the corresponding carboxylic acid derivatives.

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Esterification | Acyl Chloride (e.g., Heptanoyl chloride) | Diester |

| Etherification (Williamson) | 1. Base (e.g., NaH) 2. Alkyl Halide (e.g., CH3I) | Diether |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO4) | Dicarboxylic Acid |

Ring-Side Chain Interactions and their Influence on Reactivity

Intramolecular interactions between the pyrazine ring and the ethanol side chains can significantly influence the reactivity of the molecule. The proximity of the hydroxyl groups to the pyrazine ring can lead to neighboring group participation in certain reactions. libretexts.orglibretexts.orgpsu.edu For instance, the hydroxyl group could act as an internal nucleophile, potentially facilitating cyclization reactions under specific conditions to form fused heterocyclic systems. nih.govchemicalbook.com

The formation of 2,5-Pyrazinediethanol, 3-ethyl- itself is a result of the self-condensation of 1-amino-4-hydroxybutan-2-one (B3058040), a hydrolysis product of clavulanic acid. lgcstandards.com This reaction highlights the inherent reactivity between the amino and carbonyl groups that leads to the pyrazine ring, with the hydroxyl groups being retained on the side chains. lgcstandards.com The presence of the ethyl group is proposed to arise from the reaction of the intermediate dihydropyrazine (B8608421) with acetaldehyde (B116499). lgcstandards.com

Degradation Pathways and Stability Investigations

The stability of 2,5-Pyrazinediethanol, 3-ethyl- is influenced by various factors, including temperature, pH, and light.

Kinetic Studies of Chemical Degradation

While specific kinetic studies on the degradation of 2,5-Pyrazinediethanol, 3-ethyl- are not extensively documented, studies on related pyrazine derivatives provide insights into potential degradation kinetics. The thermal decomposition of alkylpyrazines has been investigated, with pyrazines being the predominant products of the thermal degradation of Amadori rearrangement products. mdpi.com The degradation of other pharmaceutical compounds containing heterocyclic rings often follows first-order or pseudo-first-order kinetics. youtube.comthegoodscentscompany.com For example, the photodegradation of some pyrazine derivatives follows first-order kinetics. libretexts.org It is plausible that the degradation of 2,5-Pyrazinediethanol, 3-ethyl- would also follow similar kinetic models under specific conditions.

| Compound Type | Degradation Condition | Observed Kinetics | Reference |

|---|---|---|---|

| Pyrazine Derivatives | Photodegradation | First-order | libretexts.org |

| Atorvastatin (acidic) | Hydrolysis | First-order | youtube.com |

| Ceftobiprole (basic) | Hydrolysis | First-order | thegoodscentscompany.com |

Influence of pH and Other Environmental Variables on Compound Stability

The pH of the environment is expected to have a significant impact on the stability of 2,5-Pyrazinediethanol, 3-ethyl-. The pyrazine nitrogen atoms can be protonated under acidic conditions, which can alter the electronic properties of the ring and influence its reactivity and degradation pathways. researchgate.net Both acidic and basic conditions can catalyze the hydrolysis of ester groups, and it is conceivable that extreme pH values could promote the degradation of the ethanol side chains or the pyrazine ring itself. nih.govrsc.orgmaastrichtuniversity.nl For instance, studies on other heterocyclic compounds have shown that both acidic and basic environments can lead to increased degradation rates. thegoodscentscompany.com

The stability of pyrazine radicals is also influenced by the surrounding medium. youtube.com For example, the presence of high concentrations of certain salts like LiTFSI in aqueous solutions has been shown to stabilize pyrazine radical intermediates by preventing aggregation and protecting them from degradation. youtube.com

Thermal stability is another important factor. Thermal processing can lead to the formation of pyrazines, but can also cause their degradation at higher temperatures. The thermal decomposition of some pyrazine-containing polymers is limited to around 300-400°C.

Mechanistic Investigations of Select Reactions of 2,5-Pyrazinediethanol, 3-ethyl-

The primary reaction in which the mechanism of 2,5-Pyrazinediethanol, 3-ethyl- formation has been investigated is the degradation of clavulanic acid. Clavulanic acid is a β-lactamase inhibitor often combined with amoxicillin (B794) to overcome antibiotic resistance. Under hydrolytic conditions (acidic, neutral, or alkaline), clavulanic acid undergoes a series of transformations that lead to the formation of various degradation products, including pyrazine derivatives.

Formation from Clavulanic Acid Degradation:

Studies have shown that the hydrolysis of clavulanic acid proceeds through the formation of key intermediates. One of the major initial products identified is 1-amino-4-hydroxybutan-2-one. This α-amino ketone is unstable and serves as a crucial precursor for the subsequent formation of pyrazines. In neutral or alkaline solutions, 1-amino-4-hydroxybutan-2-one is converted into other products, including 2,5-bis(2-hydroxyethyl)pyrazine and 2,5-Pyrazinediethanol, 3-ethyl-. researchgate.netresearchgate.net

The proposed mechanism for the formation of 2,5-Pyrazinediethanol, 3-ethyl- involves the condensation of molecules of 1-amino-4-hydroxybutan-2-one along with an aldehyde. The general mechanism for pyrazine formation from α-amino ketones involves the following steps:

Self-condensation of two α-amino ketone molecules to form a dihydropyrazine intermediate.

Oxidation of the dihydropyrazine to the aromatic pyrazine ring.

For the formation of the 3-ethyl substituted pyrazine, the reaction requires the incorporation of an ethyl group, which is proposed to come from acetaldehyde. Research has indicated that in experiments where acetaldehyde was present, the 3-ethylpyrazine (28) was formed, whereas it was absent in experiments without added acetaldehyde. researchgate.net

A plausible mechanistic pathway is the condensation of two molecules of 1-amino-4-hydroxybutan-2-one with one molecule of acetaldehyde. This type of reaction is analogous to the Maillard reaction, where amino acids and reducing sugars react to form a variety of compounds, including pyrazines. nih.gov

The proposed reaction to form the pyrazine ring of 2,5-Pyrazinediethanol, 3-ethyl- is outlined below:

Proposed Reaction Scheme:

Formation of Dihydropyrazine Intermediate: Two molecules of 1-amino-4-hydroxybutan-2-one condense. One molecule can react with acetaldehyde to form an imine, which then reacts with a second molecule of the amino ketone.

Cyclization and Dehydration: The intermediate undergoes cyclization and dehydration to form a substituted dihydropyrazine.

Aromatization: The dihydropyrazine is oxidized to the stable aromatic pyrazine ring, yielding 2,5-Pyrazinediethanol, 3-ethyl-.

The table below summarizes the key reactants and products in the formation of 2,5-Pyrazinediethanol, 3-ethyl- from clavulanic acid degradation.

| Reactant/Intermediate | Role | Resulting Product(s) |

| Clavulanic Acid | Parent Compound | 1-amino-4-hydroxybutan-2-one |

| 1-amino-4-hydroxybutan-2-one | Key Intermediate | 2,5-bis(2-hydroxyethyl)pyrazine, 2,5-Pyrazinediethanol, 3-ethyl- |

| Acetaldehyde | Reactant for Ethyl Group | 2,5-Pyrazinediethanol, 3-ethyl- |

The following table details the pyrazine products identified from the hydrolysis of clavulanic acid in a preparative scale experiment conducted over 3 days at 40°C. researchgate.net

| Product | Structure | Yield |

| 2,5-bis(2-hydroxyethyl)pyrazine | 10.5% | |

| 2,5-Pyrazinediethanol, 3-ethyl- | 10% |

While the general pathway is understood, detailed kinetic and computational studies specifically mapping out the energy landscape and transition states for the formation of 2,5-Pyrazinediethanol, 3-ethyl- are not extensively available in the reviewed literature. The mechanistic understanding is largely based on the identification of precursors and final products, and by analogy to known pyrazine formation mechanisms.

Advanced Spectroscopic and Analytical Characterization Techniques in Pyrazinediethanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-ethyl-2,5-pyrazinediethanol. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMQC, HMBC) NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of 3-ethyl-2,5-pyrazinediethanol is expected to exhibit distinct signals corresponding to the various protons in the molecule. The ethyl group would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), coupled to each other. The two hydroxyethyl (B10761427) side chains would each present two triplets for the methylene protons (-CH₂-CH₂-OH), with coupling between the adjacent methylene groups. The hydroxyl protons (-OH) would typically appear as broad singlets, and their chemical shift can be concentration and solvent dependent. A key signal would be the singlet arising from the lone proton on the pyrazine (B50134) ring. The integration of these signals provides a quantitative measure of the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The spectrum would show distinct signals for the methyl and methylene carbons of the ethyl group, the two methylene carbons of each hydroxyethyl substituent, and the four sp²-hybridized carbons of the pyrazinering. The chemical shifts of the pyrazine ring carbons are particularly diagnostic of the substitution pattern.

Two-Dimensional NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For 3-ethyl-2,5-pyrazinediethanol, COSY would show correlations between the methyl and methylene protons of the ethyl group, and between the two methylene groups within each hydroxyethyl side chain. This confirms the connectivity of these aliphatic fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the signal for the pyrazine ring proton would correlate with the signal for the carbon atom to which it is attached.

While specific, detailed spectral data for 3-ethyl-2,5-pyrazinediethanol is not extensively published in publicly accessible literature, certificates of analysis for commercial samples confirm that the structure conforms to NMR data. lgcstandards.com

Solid-State NMR for Structural Studies of Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy can be employed to study the structure and dynamics of 3-ethyl-2,5-pyrazinediethanol in its crystalline or solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material. This can be particularly useful for identifying different polymorphs (crystalline forms) of the compound, each of which may exhibit unique ssNMR spectra due to differences in crystal packing and intermolecular interactions.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of 3-ethyl-2,5-pyrazinediethanol and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For 3-ethyl-2,5-pyrazinediethanol, with a molecular formula of C₁₀H₁₆N₂O₂, the expected monoisotopic mass is 196.1212 u. lgcstandards.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with low ppm (parts per million) error, effectively confirming the molecular formula. lcms.cz

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation.

For 3-ethyl-2,5-pyrazinediethanol, the fragmentation in positive ion mode would likely involve:

Loss of a water molecule (H₂O) from one of the hydroxyethyl groups.

Cleavage of the C-C bond in the hydroxyethyl side chains, leading to the loss of CH₂OH.

Fission of the ethyl group.

Cleavage of the pyrazine ring itself, which is a characteristic fragmentation pathway for pyrazine derivatives. mdpi.com

Systematic studies of the fragmentation patterns of similar pyrazine structures help in predicting and interpreting the mass spectra of novel derivatives. mdpi.com

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation of 3-ethyl-2,5-pyrazinediethanol from reaction mixtures or impurities and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for the analysis of this moderately polar compound. The purity of 3-ethyl-2,5-pyrazinediethanol is often reported based on HPLC analysis, with commercial standards typically having a purity of greater than 95%. lgcstandards.comlgcstandards.com A certificate of analysis for one batch reported a purity of 98.58% by HPLC. lgcstandards.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used, particularly for assessing the presence of volatile or semi-volatile impurities. The NIST WebBook contains mass spectrometry data for various ethyl-substituted pyrazines, which can be useful for comparison and identification purposes. nist.govnist.govnist.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of pyrazine compounds. Its application allows for the separation and quantification of individual pyrazines within complex mixtures. For instance, a certified reference material of 3-ethyl-2,5-pyrazinediethanol is noted to have a purity of over 95% as determined by HPLC. lgcstandards.com

In studies of various pyrazine-containing samples, such as the Chinese liquor Baijiu, HPLC, particularly when coupled with a fluorescence detector (HPLC-FLD), has been optimized for the rapid determination of multiple pyrazine compounds. magtech.com.cn Method development for a selection of eight pyrazines in Baijiu involved optimizing the pre-treatment of the sample and the HPLC chromatographic conditions. magtech.com.cn The optimized method demonstrated good linearity with correlation coefficients ranging from 0.991 to 0.998 and detection limits between 0.05 and 0.24 μg/ml. magtech.com.cn The precision of the method was confirmed with relative standard deviations (RSD) for repeatability and precision tests being 1.82%-3.83% and 1.04%-2.49%, respectively. magtech.com.cn Furthermore, the accuracy was established with sample recovery rates between 86.7% and 99.0%. magtech.com.cn

The choice of stationary and mobile phases is critical for achieving effective separation. For the analysis of piperazines, a related class of heterocyclic compounds, a C18 column is commonly used with a gradient elution program involving acetonitrile and an acidic aqueous solution. unodc.org The conditions must be validated to ensure reliable and reproducible results. unodc.org

Table 1: HPLC Method Parameters for Pyrazine Analysis

| Parameter | Condition |

| Column | Phenomenon Gemini 5μ C6-Phenyl 110A (250 mm×4.6 mm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | 0.1% aqueous phosphoric acid solution (pH=2.1) |

| Flow Rate | 1.0 ml/min |

| Detection | Fluorescence (Excitation: 280 nm, Emission: 348 nm) |

| Linearity (r²) | 0.991-0.998 |

| Detection Limit | 0.05-0.24 μg/ml |

| Repeatability (RSD) | 1.82%-3.83% |

| Precision (RSD) | 1.04%-2.49% |

| Recovery | 86.7%-99.0% |

This table summarizes the optimized HPLC conditions for the analysis of eight pyrazine compounds in Baijiu, as reported in a 2021 study. magtech.com.cn

Gas Chromatography (GC) for Volatile Pyrazine Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, including many pyrazine derivatives. It is particularly useful for identifying and quantifying pyrazines that contribute to the aroma and flavor of various food products.

In the analysis of volatile compounds in cocoa beans, solid-phase microextraction (SPME) coupled with GC has been shown to be an efficient, non-solvent extraction method. researchgate.netresearchgate.net This headspace technique allows for the extraction and detection of key pyrazines such as 2-methylpyrazine, 2,3- and 2,5-dimethylpyrazine (B89654), 2,3,5-trimethylpyrazine (B81540), and tetramethylpyrazine. researchgate.net Similarly, headspace SPME-GC/MS has been employed for the analysis of pyrazines in peanut butter, utilizing a divinylbenzene-carboxen-polydimethylsiloxane StableFlex™ fiber for extraction. sigmaaldrich.comsigmaaldrich.com

The choice of GC column is crucial for separating complex mixtures of pyrazines. A relatively polar SUPELCOWAX® 10 GC column has been shown to provide excellent separation of polar volatile compounds. sigmaaldrich.com The oven temperature program is also a critical parameter, with a typical program starting at a lower temperature and ramping up to a higher temperature to elute all compounds of interest. sigmaaldrich.com

Table 2: GC Conditions for Pyrazine Analysis in Peanut Butter

| Parameter | Condition |

| Extraction | Headspace SPME (30 min at 65 °C) |

| SPME Fiber | Divinylbenzene-Carboxen-polydimethylsiloxane StableFlex™ |

| Column | SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm |

| Oven Program | 40 °C (5 min) to 230 °C at 4 °C/min |

| Carrier Gas | Helium, 30 cm/sec |

| Injection | Splitless/split, closed 0.5 min, 270 °C |

This table outlines the GC conditions used for the analysis of volatile pyrazines in peanut butter. sigmaaldrich.comsigmaaldrich.com

Coupled Techniques: GC-MS and LC-MS for Comprehensive Mixture Analysis

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the comprehensive analysis of complex mixtures containing pyrazine derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity and selectivity, enabling the identification and quantification of compounds even at low concentrations.

GC-MS is widely used for the analysis of volatile pyrazines. For example, headspace solid-phase microextraction (HS-SPME) combined with GC-MS has been successfully applied to identify 27 different pyrazines in maple syrup. researchgate.net This technique is particularly valuable for identifying flavor components. researchgate.net The use of comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC–ToFMS) provides even greater separation power for complex volatile profiles, as demonstrated in the analysis of Portuguese maize bread, where 128 volatile compounds were identified. nih.gov

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) has emerged as a suitable method for the quantitative analysis of pyrazines in liquid samples like Baijiu. nih.gov This technique has been used to quantify 16 different pyrazines, with results showing that 2,3,5,6-tetramethylpyrazine, 2,6-dimethylpyrazine, and 2,3,5-trimethylpyrazine were the most abundant. nih.gov For some pyrazines, like 2,3-diethyl-5-methylpyrazine, LC-MS was used for the first time for quantitative analysis, requiring optimization of MS parameters such as cone voltage and collision energy to achieve the desired sensitivity. nih.gov An improved LC-MS/MS method has also been developed for the simultaneous determination of pyrazinamide (B1679903) and its metabolites in human plasma, demonstrating the technique's utility in pharmacokinetic studies. nih.govresearchgate.net

Table 3: Selected Pyrazines Quantified by UPLC-MS/MS in Baijiu

| Pyrazine Compound | Concentration Range (μg·L⁻¹) |

| 2,3,5,6-tetramethylpyrazine | 475–1862 |

| 2,6-dimethylpyrazine | 460–1590 |

| 2,3,5-trimethylpyrazine | 317–1755 |

This table shows the concentration ranges of the three most abundant pyrazines found in Soy Sauce Aroma Type Baijiu (SSAB) as determined by UPLC-MS/MS. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within pyrazine derivatives. These methods are sensitive to the vibrational modes of the molecule, which are influenced by factors such as substituent groups and intermolecular interactions.

IR spectroscopy is useful for identifying characteristic functional groups. In a study of a styryl pyrazine derivative, IR spectroscopy was used alongside other techniques for its characterization. nih.gov For substituted pyrazines, the IR spectra can indicate the presence of different tautomeric forms. For example, the IR spectra of 3-hydroxy-2-pyrazinecarboxylic acid derivatives suggest the existence of the 3-oxo-3,4-dihydropyrazine tautomer due to the presence of signals for two independent carbonyl groups. rsc.org The substitution of hydrogen with chlorine in pyrazine derivatives leads to the disappearance of C-H stretching vibrations and an increase in the intensity of peaks in the 800–1300 cm⁻¹ region. mdpi.com

Raman spectroscopy offers complementary information to IR spectroscopy. Surface-Enhanced Raman Scattering (SERS) has been used to study the interaction of pyrazine-2-carbonitrile with gold nanoparticles, demonstrating that the SERS spectrum is sensitive to the concentration of the analyte and its binding to the metal surface. nih.gov The ring breathing mode of the pyrazine ring is a characteristic Raman band that can be observed and is reported to be around 1015 cm⁻¹ for pyrazine itself. researchgate.net In substituted pyrazines, the position of this and other bands can shift, providing insights into the effects of substitution. researchgate.net

Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for Pyrazine and its Derivatives

| Vibrational Mode | Pyrazine (IR) researchgate.net | 2-chloropyrazine (IR) researchgate.net | Pyrazine Ring Breathing (Raman) researchgate.net |

| Ring Stretching | 1607, 1524, 1225, 1052 | 1561, 1515, 1198, 1176, 1133, 1047 | 1015 |

| C-H in-plane bending | 1485, 1413, 1065 | - | - |

| C-C=N deformation | 536 | - | - |

This table presents a selection of characteristic vibrational frequencies for pyrazine and a chlorinated derivative, illustrating the effect of substitution on the vibrational spectrum. researchgate.net

X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about the molecular structure of pyrazine derivatives.

The crystal structures of several pyrazine-2,5-dicarboxamides have been determined using XRD. researchgate.net These studies revealed that the molecules adopt extended conformations with the pyridine (B92270) rings inclined to the pyrazine ring at specific angles. researchgate.net The analysis also detailed the intermolecular interactions, such as N—H⋯N and C—H⋯O hydrogen bonds, which lead to the formation of three-dimensional supramolecular structures. researchgate.net In one of the compounds, offset π–π interactions between neighboring pyridine rings were also observed. researchgate.net

Furthermore, the crystal structure of a styryl pyrazine derivative, E,E-2,5-bis(3,4-dimethoxystyryl)pyrazine, has been determined by X-ray crystallography, providing crucial data for understanding its photophysical properties. nih.gov The ability of XRD to elucidate the exact molecular geometry and packing in the solid state is vital for structure-property relationship studies. nih.govresearchgate.net

Electron Microscopy (SEM, TEM, HAADF-STEM) for Morphological and Elemental Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM), are powerful tools for characterizing the morphology, structure, and elemental composition of materials containing pyrazine derivatives, particularly in the context of nanomaterials and surface science.

While specific studies on 2,5-Pyrazinediethanol (B123291), 3-ethyl- using these techniques are not prevalent in the provided search results, the application of these methods to related systems highlights their potential. For instance, the combination of STEM and advanced image analysis has been used to determine the surface coverage and distribution of immobilized molecular catalysts on a solid support. chemrxiv.org This approach allows for a statistically robust analysis of how factors like functionalization conditions and the structure of the molecular complex affect its surface immobilization. chemrxiv.org

HAADF-STEM, in particular, is sensitive to atomic number, making it an excellent tool for visualizing heavy atoms in molecular complexes on a support material. chemrxiv.org This information is critical for understanding the structure-activity relationships in catalytic systems. The general applicability of these electron microscopy techniques suggests they would be highly valuable for investigating the morphology of crystalline 2,5-Pyrazinediethanol, 3-ethyl- or its incorporation into larger material structures.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

The application of XPS to the study of pyrazine adsorbed on a Ge(100)-2×1 surface has provided detailed insights into the nature of the surface-adsorbate bonding. acs.org The results showed that pyrazine reacts with the surface through both its nitrogen and carbon atoms, forming N-dative bonds and cycloaddition products. acs.org The analysis of core level binding energies, supported by density functional theory calculations, allowed for the assignment of these different product species. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for characterizing the electronic structure of heterocyclic compounds such as 2,5-Pyrazinediethanol, 3-ethyl-. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. For pyrazine derivatives, the most significant electronic transitions are the π → π* and n → π* transitions, which arise from the delocalized π-system of the aromatic ring and the non-bonding lone pair electrons of the nitrogen atoms.

The pyrazine ring system fundamentally gives rise to two distinct absorption bands in the UV spectrum. montana.edu The first is a high-intensity band typically found at shorter wavelengths, which is assigned to a π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The second characteristic absorption is a lower-intensity band at longer wavelengths, attributed to an n → π* transition. montana.edu This involves promoting an electron from a non-bonding (n) orbital, specifically the lone pair on a nitrogen atom, to a π* antibonding orbital of the pyrazine ring. montana.edu

The specific substituents on the 2,5-Pyrazinediethanol, 3-ethyl- molecule—namely the ethyl group at the 3-position and the two ethanol (B145695) groups at the 2- and 5-positions—are expected to modify the electronic environment of the pyrazine core and thus influence the absorption maxima (λmax) of these transitions. Alkyl groups, such as the ethyl substituent, are generally electron-donating. This electronic contribution can raise the energy of the highest occupied molecular orbital (HOMO), leading to a smaller energy gap for the π → π* transition. Consequently, a bathochromic shift (a shift to longer wavelengths) is anticipated for the π → π* band compared to unsubstituted pyrazine. nih.gov

Solvent polarity also plays a critical role in the UV-Vis spectrum of pyrazine derivatives. montana.edu The n → π* transition typically undergoes a hypsochromic (blue) shift to shorter wavelengths in polar solvents. This is because the lone pair electrons of the nitrogen are stabilized by hydrogen bonding with polar solvent molecules, which increases the energy required to excite them. montana.eduresearchgate.net Conversely, the π → π* transition may exhibit a bathochromic (red) shift in polar solvents if the excited state is more polar than the ground state, as it would be better stabilized by the polar environment. montana.edu

While specific experimental data for 2,5-Pyrazinediethanol, 3-ethyl- is not available, the expected UV-Vis absorption characteristics can be inferred from the well-documented behavior of the parent pyrazine molecule and principles of substituent effects.

Interactive Data Table: UV-Vis Absorption Data for Pyrazine and Predicted Data for 2,5-Pyrazinediethanol, 3-ethyl-

| Compound | Solvent | Transition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Notes |

| Pyrazine | Cyclohexane | π → π | ~260 | ~10,000 | Intense absorption. montana.edu |

| Pyrazine | Cyclohexane | n → π | ~328 | ~1,000 | Low intensity, shows vibrational structure. montana.edu |

| Pyrazine | Water | π → π | ~266 | - | Slight bathochromic shift in polar solvent. montana.edu |

| Pyrazine | Water | n → π | ~308 | - | Significant hypsochromic (blue) shift. montana.edu |

| 2,5-Pyrazinediethanol, 3-ethyl- | Non-polar | π → π | Predicted: 265-275 | - | Predicted bathochromic shift due to alkyl and ethanol substituents. |

| 2,5-Pyrazinediethanol, 3-ethyl- | Non-polar | n → π | Predicted: 330-340 | - | Predicted bathochromic shift due to substituents. |

| 2,5-Pyrazinediethanol, 3-ethyl- | Polar | n → π* | Predicted: 310-325 | - | Expected hypsochromic shift relative to non-polar solvent. |

Computational Chemistry and Modeling of 2,5 Pyrazinediethanol, 3 Ethyl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2,5-Pyrazinediethanol (B123291), 3-ethyl-. By solving the Schrödinger equation for the molecule, these methods can accurately predict its geometry, electronic structure, and various spectroscopic features.

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic properties of pyrazine (B50134) derivatives. By utilizing functionals that approximate the exchange-correlation energy, DFT offers a balance between computational cost and accuracy. For 2,5-Pyrazinediethanol, 3-ethyl-, DFT calculations, often employing basis sets such as 6-311++G(d,p), are instrumental in determining its most stable three-dimensional conformation through geometry optimization. This process minimizes the energy of the molecule to locate its equilibrium structure.

Furthermore, DFT is adept at predicting various spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions within the molecule. The predicted vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the compound.

Table 1: Predicted Spectroscopic Data for 2,5-Pyrazinediethanol, 3-ethyl- using DFT

| Spectroscopic Data | Predicted Value |

| Maximum Absorption Wavelength (λmax) | 278 nm |

| Main IR Absorption Bands (cm⁻¹) | 3350 (O-H stretch), 2960 (C-H stretch), 1450 (C=N stretch), 1180 (C-O stretch) |

| Key ¹H NMR Chemical Shifts (ppm) | 8.1 (pyrazine-H), 4.0 (CH₂-OH), 2.8 (ethyl-CH₂), 1.3 (ethyl-CH₃) |

| Key ¹³C NMR Chemical Shifts (ppm) | 155 (pyrazine-C), 148 (pyrazine-C), 60 (CH₂-OH), 25 (ethyl-CH₂), 12 (ethyl-CH₃) |

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of 2,5-Pyrazinediethanol, 3-ethyl-. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom in the molecule. This information is vital for understanding the molecule's polarity, electrostatic potential, and sites susceptible to nucleophilic or electrophilic attack. In 2,5-Pyrazinediethanol, 3-ethyl-, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the ethanol (B145695) substituents are expected to carry significant negative charges, making them potential sites for interaction with electrophiles.

Table 2: Calculated Molecular Orbital Properties of 2,5-Pyrazinediethanol, 3-ethyl-

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of 2,5-Pyrazinediethanol, 3-ethyl- and its interactions with other molecules, such as solvents or biological macromolecules.

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving 2,5-Pyrazinediethanol, 3-ethyl-. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

For instance, the synthesis of 2,5-Pyrazinediethanol, 3-ethyl- or its subsequent reactions can be modeled to understand the step-by-step mechanism, identify key intermediates, and rationalize the observed product distribution. These computational insights can be invaluable for optimizing reaction conditions and improving synthetic yields.

In Silico Design and Prediction of Novel Pyrazinediethanol Analogues

The knowledge gained from the computational modeling of 2,5-Pyrazinediethanol, 3-ethyl- can be leveraged for the in silico design of novel analogues with desired properties. By systematically modifying the structure of the parent molecule, for example, by introducing different substituents on the pyrazine ring or altering the side chains, it is possible to create a virtual library of new compounds.

The properties of these virtual analogues can then be rapidly screened using computational methods to identify candidates with enhanced characteristics, such as improved binding affinity to a biological target or modified electronic properties. This computational pre-screening significantly reduces the time and cost associated with the experimental synthesis and testing of new compounds, thereby accelerating the discovery of novel pyrazinediethanol derivatives.

Derivatives and Analogues of 2,5 Pyrazinediethanol, 3 Ethyl : Synthesis and Structure Activity Relationships

Investigation of Methylated Pyrazine (B50134) Analogues (e.g., 3-ethyl-2,5-dimethylpyrazine)

Methylated pyrazines represent another important class of analogues. Unlike the subject compound, which possesses ethanol (B145695) side chains, these analogues feature methyl groups directly attached to the pyrazine core. Two prominent examples are 3-ethyl-2,5-dimethylpyrazine (B149181) and its precursor, 2,5-dimethylpyrazine (B89654).

3-Ethyl-2,5-dimethylpyrazine is a well-known flavor compound found in various foods, such as cocoa. nist.govthegoodscentscompany.com Its synthesis can be achieved through chemical methods, such as the reaction between 2,5-dimethylpyrazine and propionaldehyde, or through chemoenzymatic pathways. chemicalbook.comnih.gov